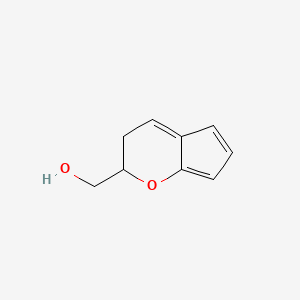

4-Benzofuranmethanol, 2,3-dihydro-

Description

Classical and Contemporary Approaches to the 2,3-Dihydrobenzofuran (B1216630) Moiety

The 2,3-dihydrobenzofuran framework is a prominent feature in numerous biologically active molecules, making its synthesis a subject of considerable scientific interest. ucl.ac.ukresearchgate.net Synthetic routes are diverse, encompassing both intramolecular and intermolecular reactions to form the heterocyclic ring. cnr.it

Cycloaddition reactions, particularly [4+1] annulation, represent a key strategy for assembling the 2,3-dihydrobenzofuran ring. This method constructs the five-membered ring by combining a four-atom component with a single-atom component.

A prevalent tactic employs ortho-quinone methides (o-QMs) as the four-atom precursor. For example, a domino reaction sequence using o-hydroxyphenyl-substituted p-quinone methides in a formal [4+1] annulation with bromides from sulfonium (B1226848) or ammonium (B1175870) salts has proven effective for synthesizing trans-3-aryl-2-substituted DHBs. cnr.it The reaction of o-quinone methides with stabilized sulfur ylides also yields 2,3-dihydrobenzofurans. cnr.it

Other notable [4+1] annulation methods include:

Phosphorus(III)-mediated cycloaddition of 1,2-dicarbonyls with o-quinone methides, where steric factors can influence both yield and stereoselectivity. cnr.itorganic-chemistry.org

Palladium-catalyzed annulation of 4-vinylbenzodioxinones with sulfur ylides, which produces a range of dihydrobenzofuran derivatives with high diastereoselectivity. organic-chemistry.org

A metal-free, one-pot synthesis using the [4+1] annulation of para-quinone methides with bromonitromethane. nih.gov

Aggregation-induced asymmetric synthesis of trans-2,3-dihydrobenzofurans through the reaction of salicyl N-phosphonyl imines with a sulfur ylide. researcher.life

The formation of the 2,3-dihydrobenzofuran core via intramolecular cyclization is a robust and widely utilized technique. These reactions typically forge a crucial C-O or C-C bond to complete the heterocyclic ring.

A chemoenzymatic strategy combines the enzymatic resolution of 1-aryl-2-propanols with a subsequent chemical intramolecular cyclization under Mitsunobu conditions, using reagents like triphenylphosphine (B44618) and diisopropyl azodicarboxylate, to produce enantiomerically pure 2,3-dihydrobenzofurans. acs.orgacs.org

Transition metal catalysis plays a significant role in modern intramolecular cyclization methods:

Palladium-catalyzed reactions , such as the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes and the intramolecular condensation of 2-hydroxyphenyl-substituted enones with diazo compounds, are well-established. organic-chemistry.orgnih.govrsc.org

Rhodium-catalyzed C-H activation of N-phenoxyacetamides, followed by a [3+2] annulation with 1,3-dienes, provides a redox-neutral pathway to dihydrobenzofurans. organic-chemistry.orgnih.gov

Copper-catalyzed intramolecular reactions involving aryl pinacol (B44631) boronic esters have been employed to create chiral dihydrobenzofuran-3-ols. nih.govrsc.org

Nickel-catalyzed syntheses have been developed for generating chiral 2,3-dihydrobenzofurans from ortho-substituted aryl halides. nih.govrsc.org

Furthermore, a direct and highly enantioselective intramolecular asymmetric addition of aryl halides to unactivated ketones has been shown to yield chiral 3-hydroxy-2,3-dihydrobenzofurans. organic-chemistry.org

While the direct synthesis of the dihydro-scaffold is common, alternative strategies may involve the manipulation of the oxidation state of the heterocyclic ring. For instance, a 2,3-dihydrobenzofuran can be aromatized to a benzofuran (B130515), which is then subjected to a subsequent reduction. The aromatization of a 2,3-dihydrobenzofuran to a 3-acylbenzofuran can be accomplished using reagents like potassium carbonate or acetic acid. nih.gov

Conversely, the dearomatization of a substituted benzofuran is a straightforward route to a functionalized 2,3-dihydrobenzofuran. nih.gov This can be achieved through methods like catalytic hydrogenation to yield cis-isomers or reduction with magnesium and ammonium chloride to produce trans-isomers. acs.org A cooperative photoredox and N-heterocyclic carbene (NHC) catalysis has been used for the dearomatizing fluoroaroylation of benzofurans, providing access to 2,3-difunctionalized dihydrobenzofurans. nih.gov

Introduction and Functionalization of the Methanol (B129727) Group

With the 2,3-dihydrobenzofuran core in hand, the focus shifts to installing the methanol group at the C-4 position.

A direct and reliable method for introducing the methanol function is the chemical reduction of a carboxylic acid precursor. Specifically, 2,3-dihydrobenzofuran-4-carboxylic acid serves as the logical starting material for reduction to (2,3-dihydrobenzofuran-4-yl)methanol. nih.gov

The reduction of carboxylic acids is a cornerstone of organic synthesis. While potent reagents like lithium aluminum hydride (LiAlH4) are effective, they often lack selectivity. Milder reagents are typically preferred to preserve other functional groups within the molecule. Borane-tetrahydrofuran (BH3-THF) is a highly selective reagent that rapidly reduces carboxylic acids to alcohols. acs.org An alternative selective method involves activating the carboxylic acid, for example, as a mixed anhydride, before reduction with a milder agent like sodium borohydride (B1222165) (NaBH4). researchgate.net

Table 1: Potential Reagents for the Reduction of 2,3-Dihydrobenzofuran-4-carboxylic acid

| Reagent System | Typical Conditions | Selectivity Profile | Reference |

| Borane-tetrahydrofuran (BH3-THF) | THF, Room Temperature | High for carboxylic acids over many other functional groups. | acs.org |

| Sodium Borohydride (NaBH4) / Activator | Activation of the acid (e.g., as a mixed anhydride), then addition of NaBH4. | Selective for the activated carboxylic acid group. | researchgate.net |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF, followed by a careful aqueous workup. | Powerful and highly reactive; less selective. |

Advanced synthetic strategies offer the possibility of introducing the methanol group through directed C-H functionalization. This approach enables the direct conversion of a C-H bond on the aromatic portion of the 2,3-dihydrobenzofuran into a new C-O or C-C bond, which can subsequently be transformed into the target methanol group.

Sequential C-H functionalization reactions have been successfully applied to the enantioselective synthesis of highly decorated 2,3-dihydrobenzofurans. nih.govemory.edu These methods, which can involve rhodium-catalyzed C-H insertion and palladium-catalyzed C-O cyclization, represent a powerful tool for late-stage modification of the scaffold and could be adapted for the targeted synthesis of 4-benzofuranmethanol (B1171002) derivatives. nih.govemory.edu

Structure

3D Structure

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

2,3-dihydrocyclopenta[b]pyran-2-ylmethanol |

InChI |

InChI=1S/C9H10O2/c10-6-8-5-4-7-2-1-3-9(7)11-8/h1-4,8,10H,5-6H2 |

InChI Key |

HKIVBUOLLLGQAC-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C2C=CC=C2OC1CO |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2,3 Dihydrobenzofuranmethanols

Stereoselective Synthesis of Chiral 2,3-Dihydrobenzofuranmethanols

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the stereoselective synthesis of 2,3-dihydrobenzofuranmethanols is of paramount importance.

Control of Absolute and Relative Stereochemistry

Achieving control over both the absolute and relative stereochemistry in the synthesis of 2,3-dihydrobenzofuranmethanols is a key challenge. Bioinspired stereoselective synthesis approaches have shown promise. For instance, the treatment of unprotected chiral 1,4-diarylbutane-1,4-diols with acid can yield chiral 2,5-diaryl-3,4-dimethyltetrahydrofurans with high stereoselectivity. elsevierpure.com This transformation proceeds through the chemoselective formation of a more stabilized benzylic carbocation, followed by a stereoselective cyclization where the stereochemistry of the starting material dictates the outcome. elsevierpure.com

The stereocontrolled construction of specific stereocenters can also be achieved from common chiral starting materials. For example, Garner's aldehyde has been utilized as a versatile starting point for the stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid equivalents, which are components of several natural products. elsevierpure.com Similarly, chiral synthons like benzyl (B1604629) 4-O-trifloxy-2,3-anhydro-β-L-ribopyranoside and its α-D-anomer provide access to chiral 2,3-dihydro-1,4-benzodithiine derivatives with known absolute configurations. nih.gov

Enantioselective Methodologies

A variety of enantioselective methodologies have been developed to access chiral 2,3-dihydrobenzofuranmethanols and related structures. Organocatalysis has emerged as a powerful tool. For instance, a modified Feist-Bénary reaction using L-threonine-derived tertiary amine/thiourea catalysts enables the highly enantioselective synthesis of functionalized 2,3-dihydrofurans. nih.gov

Palladium-catalyzed reactions have also been extensively explored. A highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides provides a route to optically active 2,3-dihydrobenzofurans under mild conditions. organic-chemistry.org Furthermore, an enantioselective one-pot synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans has been achieved through a palladium-catalyzed Heck-Matsuda reaction, followed by carbonylation and/or an organotin transmetalation step using chiral N,N ligands. nih.gov This method provides access to enantioenriched dihydrobenzofurans with yields up to 91% and enantiomeric ratios up to 99:1. nih.gov

The following table summarizes selected enantioselective methodologies for the synthesis of chiral 2,3-dihydrobenzofuran (B1216630) derivatives:

| Methodology | Catalyst/Reagent | Product Type | Yield | Enantiomeric Ratio (er) | Reference |

| Modified Feist-Bénary Reaction | L-Threonine-derived tertiary amine/thiourea | Functionalized 2,3-dihydrofurans | High | High | nih.gov |

| Pd-catalyzed Iodine Atom Transfer Cycloisomerization | Palladium catalyst | Optically active 2,3-dihydrobenzofurans | Good | High | organic-chemistry.org |

| Pd-catalyzed Heck-Matsuda/Carbonylation/Stille Coupling | Palladium catalyst with chiral N,N ligands | 3,3-Disubstituted-2,3-dihydrobenzofurans | Up to 91% | Up to 99:1 | nih.gov |

| Intramolecular Heck-Matsuda Reaction | Palladium catalyst | Enantioenriched dihydrobenzofurans | Up to 91% | Up to 99:1 | nih.gov |

Advanced Synthetic Methodologies

Modern organic synthesis increasingly relies on advanced methodologies that improve efficiency, reduce waste, and allow for rapid access to molecular diversity.

One-Pot Synthetic Sequences

One-pot reactions, where multiple transformations are carried out in a single reaction vessel, offer significant advantages in terms of time, resources, and environmental impact. A one-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans has been developed via a rhodium-catalyzed intramolecular reaction. rsc.org Another approach involves the fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate, which enables a regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans. organic-chemistry.org This method proceeds through the generation of o-quinone methides followed by Michael addition of various nucleophiles and intramolecular cyclization. organic-chemistry.org

Furthermore, a palladium-catalyzed synthesis of 2-methylene-2,3-dihydrobenzofuran-3-ols can be readily converted in a one-pot fashion into 2-hydroxymethylbenzofurans and 2-methoxymethylbenzofurans. nih.gov A facile one-pot synthesis of oxygen and nitrogen-containing benzoheterocycles, including 2,3-dihydrobenzofurans, has also been achieved through a [4+1] annulation of para-quinone methides under mild, metal-free conditions. researchgate.net

Metal-Free and Catalytic Approaches (e.g., Palladium-catalyzed, Hypervalent Iodine mediated)

While palladium catalysis is a cornerstone in the synthesis of 2,3-dihydrobenzofurans, there is a growing interest in developing metal-free alternatives. nih.govresearchgate.net Recent advancements have focused on transition-metal-free protocols for the construction of the 2,3-dihydrobenzofuran nucleus. nih.govdntb.gov.ua These methods often utilize organocatalysts or catalyst-free conditions. nih.govnih.gov For example, a metal-free transformation for synthesizing 3-aryl-2,3-dihydrobenzofurans involves the reaction of ortho-hydroxystilbenes with alcohol in the presence of an iodine oxidant. nih.gov

Hypervalent iodine reagents have also emerged as powerful tools in organic synthesis, offering mild and environmentally friendly alternatives to heavy metals. nih.govchim.it The iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes using (diacetoxyiodo)benzene (B116549) as a catalyst provides an alternative route to 2-arylbenzofurans in good to excellent yields. researchgate.netx-mol.com Hypervalent iodine(III) reagents can also promote the [2+2+1] annulation of homopropargyl alcohols to form tetrahydrofuro[2,3-d]oxazoles and oxazoles. nih.gov

The table below highlights various catalytic approaches for the synthesis of 2,3-dihydrobenzofuran derivatives:

| Catalytic Approach | Catalyst/Reagent | Starting Material | Product | Reference |

| Palladium-catalyzed Cycloisomerization | PdI₂/KI | 2-(1-Hydroxyprop-2-ynyl)phenols | 2-Methylene-2,3-dihydrobenzofuran-3-ols | nih.gov |

| Palladium-catalyzed Carboalkoxylation | Palladium catalyst | 2-Allylphenol (B1664045) derivatives and aryl triflates | Functionalized 2,3-dihydrobenzofurans | nih.gov |

| Metal-Free Cyclization and Aryl Migration | Iodine oxidant | ortho-Hydroxystilbenes | 3-Aryl-2,3-dihydrobenzofurans | nih.gov |

| Hypervalent Iodine(III)-catalyzed Oxidative Cyclization | PhI(OAc)₂ | 2-Hydroxystilbenes | 2-Arylbenzofurans | researchgate.netx-mol.com |

| Rhodium-catalyzed Intramolecular Reaction | Rhodium catalyst | N/A | 2,3-Disubstituted dihydrobenzofurans | rsc.org |

Late-Stage Diversification Strategies for Structural Analogs

The ability to introduce structural modifications at a late stage in a synthetic sequence is highly valuable for generating libraries of analogs for structure-activity relationship studies. The 2-methylene-2,3-dihydrobenzofuran-3-ols, synthesized via palladium catalysis, are useful precursors for further functionalization. nih.gov They can undergo acid-catalyzed allylic isomerization to yield 2-hydroxymethylbenzofurans or allylic nucleophilic substitution to give 2-methoxymethylbenzofurans, demonstrating a strategy for late-stage diversification. nih.gov

Chemical Reactivity and Transformation Studies of 4 Benzofuranmethanol, 2,3 Dihydro

Reactions of the Hydroxyl Functional Group

The primary alcohol functionality in 4-Benzofuranmethanol (B1171002), 2,3-dihydro- is a key site for a variety of chemical transformations, including oxidation and derivatization for further synthetic applications.

Oxidation Reactions (e.g., to Aldehydes)

The oxidation of the hydroxymethyl group to an aldehyde, yielding 2,3-dihydro-4-benzofurancarbaldehyde, is a fundamental transformation. This can be achieved using a range of oxidizing agents commonly employed for the conversion of primary alcohols to aldehydes. The choice of reagent is crucial to prevent over-oxidation to the corresponding carboxylic acid.

| Oxidizing Agent | Reaction Conditions | Product | Notes |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH2Cl2), Room temperature | 2,3-dihydro-4-benzofurancarbaldehyde | Mild and selective for aldehyde formation. |

| Dess-Martin periodinane (DMP) | Dichloromethane (CH2Cl2), Room temperature | 2,3-dihydro-4-benzofurancarbaldehyde | Offers mild conditions and high yields. |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Low temperature (-78 °C to room temperature) | 2,3-dihydro-4-benzofurancarbaldehyde | Effective for sensitive substrates. |

The resulting aldehyde is a valuable intermediate for further synthetic elaborations, such as the introduction of new carbon-carbon bonds via Wittig or Grignard reactions.

Derivatization for Further Synthesis

The hydroxyl group of 4-Benzofuranmethanol, 2,3-dihydro- can be readily derivatized to form ethers, esters, and other functional groups, thereby expanding its synthetic utility. These derivatives can serve as key intermediates in the synthesis of more complex molecules, including those with potential biological activity. nih.gov For instance, the synthesis of various 2,3-dihydro-1-benzofuran derivatives has been explored for their potential as selective cannabinoid receptor 2 (CB2) agonists. nih.gov

Reactivity of the Dihydrobenzofuran Ring System

The dihydrobenzofuran ring system exhibits its own distinct reactivity, influenced by both the aromatic benzene (B151609) ring and the saturated heterocyclic furan (B31954) ring.

Hydrogenation and Dehydrogenation Pathways

The dihydrobenzofuran moiety can undergo both hydrogenation and dehydrogenation reactions. Catalytic hydrogenation, typically employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, can lead to the saturation of the benzene ring, affording a fully saturated bicyclic ether.

Conversely, dehydrogenation or aromatization of the dihydro-furan ring to a furan ring can be achieved, although this process is less common for simple dihydrobenzofurans and often requires specific activating groups or harsh reaction conditions.

Electrophilic Aromatic Substitution on the Benzofuran (B130515) Ring

The benzene portion of the dihydrobenzofuran ring is susceptible to electrophilic aromatic substitution reactions. uci.edulibretexts.org The substitution pattern is directed by the activating and ortho, para-directing nature of the alkyl ether substituent on the aromatic ring. libretexts.org Therefore, electrophiles are expected to add preferentially at the positions ortho and para to the oxygen-bearing carbon of the dihydro-furan ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring. libretexts.orglibretexts.org

Halogenation: Treatment with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) results in the corresponding halogenated derivative. libretexts.org

Friedel-Crafts Alkylation and Acylation: These reactions, utilizing alkyl halides or acyl halides with a Lewis acid catalyst, allow for the introduction of alkyl or acyl groups onto the aromatic ring. libretexts.orgyoutube.com

The precise location of substitution (ortho vs. para) can be influenced by steric hindrance from the dihydro-furan ring and the specific reaction conditions employed. libretexts.org

Ring-Opening and Rearrangement Reactions

The dihydrobenzofuran ring system can undergo ring-opening reactions under certain conditions, often involving cleavage of the ether linkage. kyoto-u.ac.jp These reactions can be promoted by strong acids, bases, or specific organometallic reagents. kyoto-u.ac.jp For example, reductive ring-opening of benzofurans has been achieved using alkali metals. kyoto-u.ac.jp Such transformations can lead to the formation of substituted phenols or other rearranged products.

Mechanistic Investigations of Key Transformations

The synthesis and subsequent reactions of 4-Benzofuranmethanol, 2,3-dihydro- involve several key chemical transformations. While specific mechanistic studies on this exact molecule are not extensively detailed in publicly available literature, a comprehensive understanding can be constructed by examining analogous and well-documented reaction mechanisms for the formation of the 2,3-dihydrobenzofuran (B1216630) scaffold and the introduction of the C4-methanol group. The primary transformations of interest are the intramolecular cyclization to form the dihydrobenzofuran ring system and the functionalization at the 4-position to yield the methanol (B129727) substituent.

A plausible synthetic route to 4-Benzofuranmethanol, 2,3-dihydro- involves the initial formation of a substituted 2,3-dihydrobenzofuran followed by modification of a functional group at the C4 position. Mechanistic discussions will, therefore, focus on these two critical steps.

Formation of the 2,3-Dihydrobenzofuran Core: Intramolecular Cyclization

The formation of the 2,3-dihydrobenzofuran ring is typically achieved through the intramolecular cyclization of a suitably substituted phenolic precursor. One of the most common strategies involves the cyclization of 2-allylphenol (B1664045) derivatives. This transformation can be catalyzed by various means, including transition metals, acids, or even light.

A prominent pathway is the tandem Claisen rearrangement followed by intramolecular hydroaryloxylation of allyl phenyl ethers. rsc.org In this process, an allyl phenyl ether first undergoes a thermally or catalytically induced acs.orgacs.org-sigmatropic rearrangement to form an ortho-allylphenol. This intermediate then undergoes an intramolecular hydroalkoxylation to yield the 2,3-dihydrobenzofuran ring. The hydroaryloxylation step, which is essentially an intramolecular addition of the phenolic hydroxyl group to the double bond of the allyl group, can be promoted by catalysts such as HZSM-5 in subcritical water. rsc.org

Lewis acids are also effective catalysts for the intramolecular hydroalkoxylation of unactivated alkenols, leading to the formation of cyclic ethers. Lanthanide triflates, for instance, have been shown to catalyze the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes. organic-chemistry.org The mechanism is believed to involve coordination of the lanthanide ion to both the hydroxyl group and the alkene, facilitating the nucleophilic attack of the oxygen on the activated double bond. Kinetic studies suggest that the turnover-limiting step could be the olefin insertion or the formation of the lanthanide-substrate complex. organic-chemistry.org

Palladium-catalyzed intramolecular O-vinylation of phenols represents another powerful method for constructing the dihydrobenzofuran ring. These reactions often involve the formation of a π-allyl palladium intermediate from a suitable precursor, such as a vinyl ethylene (B1197577) carbonate. nih.govfrontiersin.org The phenolic oxygen then acts as a nucleophile, attacking the π-allyl complex to form the C-O bond and close the ring. The regioselectivity of the nucleophilic attack is a key aspect of this mechanism.

Furthermore, photoinduced cascade reactions of 2-allylphenol derivatives can lead to 2,3-dihydrobenzofurans. nih.gov These reactions can be initiated by the photochemical activity of in situ generated phenolate (B1203915) anions, which can lead to the formation of carbon-centered radical species, ultimately resulting in cyclization. nih.gov

Introduction of the C4-Methanol Group

The hydroxymethyl group at the C4 position is most likely introduced via the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid (or its ester derivative). The choice of reducing agent and the reaction conditions are critical for achieving high selectivity and yield.

For instance, if the precursor is a 4-formyl-2,3-dihydrobenzofuran, it can be readily reduced to 4-Benzofuranmethanol, 2,3-dihydro- using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism of these reductions involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide upon workup to yield the primary alcohol.

Catalytic hydrogenation is another widely used method. This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the carbonyl compound onto the surface of the metal catalyst. The hydrogen molecule dissociates into hydrogen atoms on the catalyst surface, which are then sequentially added across the carbonyl double bond.

The following table summarizes the catalysts and general conditions for analogous transformations leading to the formation of the 2,3-dihydrobenzofuran ring system, which are pertinent to the synthesis of 4-Benzofuranmethanol, 2,3-dihydro-.

| Reaction Type | Catalyst/Reagent | General Conditions | Key Mechanistic Feature | Reference |

| Tandem Claisen Rearrangement–Intramolecular Hydroaryloxylation | HZSM-5 | Subcritical water, 200–320 °C | acs.orgacs.org-Sigmatropic rearrangement followed by acid-catalyzed intramolecular hydroaryloxylation. | rsc.org |

| Intramolecular Hydroalkoxylation | Lanthanide Triflates | Room temperature ionic liquids | Lewis acid activation of the alkene for nucleophilic attack by the hydroxyl group. | organic-chemistry.org |

| Palladium-Catalyzed Decarboxylative Allylic Etherification | PdCl₂(dppf) | Mild conditions | Formation of a π-allyl palladium intermediate followed by nucleophilic attack by the phenol (B47542). | nih.govfrontiersin.org |

| Photoinduced Cascade Reaction | Visible light, TMG (base) | Acetonitrile (B52724) or 1,2-dichlorobenzene | Photochemical generation of a carbon-centered radical followed by intramolecular cyclization. | nih.gov |

| Base-Catalyzed Intramolecular Cyclization | Cs₂CO₃ | Mild conditions | Base-mediated deprotonation of the phenol followed by intramolecular nucleophilic attack on an alkyne. | rsc.org |

| Tandem SNAr/5-exo-trig Cyclization | Diarylmethoxide | Moderate to good yields | Nucleophilic aromatic substitution followed by intramolecular cyclization. | nih.gov |

The following table outlines the typical reducing agents and mechanistic pathways for the conversion of a C4-carbonyl group to a C4-methanol group.

| Precursor Functional Group | Reducing Agent/Catalyst | General Conditions | Key Mechanistic Feature |

| Aldehyde (4-Formyl) | Sodium Borohydride (NaBH₄) | Protic solvent (e.g., methanol, ethanol) | Nucleophilic addition of a hydride ion to the carbonyl carbon. |

| Aldehyde (4-Formyl) | Lithium Aluminum Hydride (LiAlH₄) | Aprotic solvent (e.g., THF, diethyl ether) | Nucleophilic addition of a hydride ion to the carbonyl carbon. |

| Aldehyde (4-Formyl) | Catalytic Hydrogenation (H₂/Pd/C) | Pressurized H₂, various solvents | Heterogeneous catalysis involving adsorption and stepwise addition of hydrogen atoms. |

| Carboxylic Acid Ester (4-Carbomethoxy) | Lithium Aluminum Hydride (LiAlH₄) | Aprotic solvent (e.g., THF, diethyl ether) | Nucleophilic acyl substitution followed by reduction of the intermediate aldehyde. |

Advanced Spectroscopic and Structural Characterization of 4 Benzofuranmethanol, 2,3 Dihydro and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic compounds, providing detailed insight into the chemical environment of individual atoms.

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental tools for mapping the proton and carbon skeletons of 4-Benzofuranmethanol (B1171002), 2,3-dihydro-. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For instance, the aromatic protons on the benzene (B151609) ring are expected to resonate in the downfield region, typically between 6.5 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The protons of the dihydrofuran ring, specifically at positions 2 and 3, would exhibit characteristic multiplets, with their coupling providing information about their spatial relationship. researchgate.net The benzylic protons of the hydroxymethyl group would likely appear as a distinct singlet or doublet, depending on coupling with the hydroxyl proton.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and connectivity. Quaternary carbons, such as those at the fusion of the two rings, generally show weaker signals. youtube.com The carbon of the hydroxymethyl group is expected in the aliphatic region, while the aromatic carbons will be found further downfield.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for 4-Benzofuranmethanol, 2,3-dihydro-

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| Ar-C-O | - | 150 - 160 |

| Ar-C | - | 120 - 140 |

| O-CH₂ (dihydrofuran) | ~4.5 | ~70 |

| CH₂ (dihydrofuran) | ~3.2 | ~30 |

| CH₂OH | ~4.6 | ~65 |

| OH | Variable | - |

Note: These are estimated values based on data for similar dihydrobenzofuran structures and may vary depending on the solvent and other experimental conditions.

To unambiguously assign the ¹H and ¹³C signals and to piece together the molecular structure, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For 4-Benzofuranmethanol, 2,3-dihydro-, COSY would show correlations between the vicinal protons on the dihydrofuran ring (at C2 and C3) and between the aromatic protons, helping to establish their connectivity. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J-coupling). columbia.edu It is invaluable for assigning the carbon signal corresponding to each proton signal. For example, the proton signal of the hydroxymethyl group would show a cross-peak with the signal of the carbon to which it is attached. libretexts.orglibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). scribd.com This is crucial for connecting different spin systems and for identifying quaternary carbons. For instance, the protons of the hydroxymethyl group would show correlations to the aromatic carbon at position 4 and adjacent aromatic carbons, confirming its point of attachment. libretexts.org

The hydroxyl group of 4-Benzofuranmethanol, 2,3-dihydro- can be derivatized to introduce other NMR-active nuclei, such as ²⁹Si and ³¹P, providing further structural information and analytical handles.

²⁹Si NMR: Silylation of the hydroxyl group, for example, with a trimethylsilyl (B98337) (TMS) reagent, introduces a silicon atom into the molecule. ²⁹Si NMR spectroscopy can then be used to characterize these derivatives. nih.gov The chemical shift of the ²⁹Si nucleus is sensitive to the electronic environment around the silicon atom. rsc.orghuji.ac.il For silylated phenols and alcohols, the ²⁹Si chemical shifts can provide information about the nature of the hydroxyl group. osti.govresearchgate.net

³¹P NMR: Phosphitylating agents can be used to convert the hydroxyl group into a phosphite (B83602) or phosphate (B84403) ester. sci-hub.sespringernature.com ³¹P NMR is a highly sensitive technique with a wide chemical shift range, making it excellent for the analysis of such derivatives. acs.orgrug.nl The ³¹P chemical shift is diagnostic of the structure of the phosphorus-containing moiety and can be used for quantification and to study reactions involving the hydroxyl group. nrel.gov

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands characteristic of specific functional groups. For 4-Benzofuranmethanol, 2,3-dihydro-, the FT-IR spectrum would be expected to show key absorbances for the hydroxyl, ether, and aromatic functionalities. nist.govnist.govnist.gov

Expected Characteristic FT-IR Absorption Bands for 4-Benzofuranmethanol, 2,3-dihydro-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3600 - 3200 (broad) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-O (ether) | Stretching | 1250 - 1050 |

| C-O (alcohol) | Stretching | 1200 - 1000 |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. arxiv.org For 4-Benzofuranmethanol, 2,3-dihydro-, the Raman spectrum would provide a detailed vibrational fingerprint, with strong signals expected for the aromatic ring breathing modes and C-C bond vibrations within the fused ring system. globalresearchonline.net While the O-H stretch is typically weak in Raman, the C-H stretching and C=C aromatic stretching vibrations would be prominent. The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. nih.gov This is a critical step in the identification of a new or unknown compound. For 4-Benzofuranmethanol, 2,3-dihydro-, with a chemical formula of C₉H₁₀O₂, the theoretical exact mass can be calculated.

Table 1: Theoretical Exact Mass of 4-Benzofuranmethanol, 2,3-dihydro-

| Formula | Theoretical Exact Mass (m/z) |

|---|

This table is interactive. Users can sort and filter the data.

The experimentally determined exact mass from an HRMS instrument would be compared to this theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental composition.

Tandem mass spectrometry (MS/MS or MSⁿ) is a technique where ions are subjected to multiple rounds of mass analysis, typically with a fragmentation step in between. unt.edu This process helps to piece together the structure of a molecule by analyzing how it breaks apart. The fragmentation of 4-Benzofuranmethanol, 2,3-dihydro-, while not extensively documented for this specific molecule, can be predicted based on the known fragmentation patterns of similar dihydrobenzofuran and benzofuran (B130515) derivatives. nih.govnih.govresearchgate.net

Upon ionization, the protonated molecule [M+H]⁺ would be expected to undergo a series of characteristic fragmentation reactions. The initial loss of a water molecule (H₂O) from the methanol (B129727) group is a likely first step, followed by cleavages within the dihydrofuran ring and the aromatic system.

Table 2: Predicted Fragmentation Pattern of 4-Benzofuranmethanol, 2,3-dihydro-

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

|---|---|---|---|

| 151.0759 | 133.0653 | H₂O | 4-Methylene-2,3-dihydrobenzofuran cation |

| 133.0653 | 105.0334 | CO | Benzyl (B1604629) cation |

This table is interactive. Users can sort and filter the data.

Studies on related dihydrobenzofuran neolignans have shown that the fragmentation pathways can be complex, involving multiple losses of small molecules such as methanol (CH₃OH) and carbon monoxide (CO). nih.govresearchgate.net The specific fragmentation pattern serves as a molecular fingerprint, aiding in the structural confirmation of 4-Benzofuranmethanol, 2,3-dihydro- and its derivatives.

X-ray Diffraction Studies

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. The crystalline nature of a compound dictates how it diffracts X-rays, providing information about its internal lattice structure.

X-ray powder diffraction (XRPD) is a rapid and non-destructive analytical technique used to identify crystalline phases and to obtain information on the unit cell dimensions. bnl.gov A powdered sample is irradiated with X-rays, and the diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is recorded. This pattern is unique to a specific crystalline solid and acts as a fingerprint for its identification. researchgate.net

Table 3: Hypothetical X-ray Powder Diffraction Data for a Crystalline Phase of 4-Benzofuranmethanol, 2,3-dihydro-

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 60 |

| 25.5 | 3.49 | 75 |

This table is interactive. Users can sort and filter the data. The data presented is hypothetical and for illustrative purposes.

The analysis of the XRPD pattern can confirm the presence of a single crystalline phase or a mixture of polymorphs.

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comresearchgate.net A single crystal of the compound is mounted on a diffractometer and rotated in an X-ray beam. The resulting diffraction pattern is a complex array of spots that can be mathematically analyzed to yield the exact coordinates of every atom in the unit cell.

Other Advanced Characterization Techniques

Beyond mass spectrometry and X-ray diffraction, other advanced techniques could be employed to further characterize 4-Benzofuranmethanol, 2,3-dihydro-. These could include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be used to establish the connectivity between atoms.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques would provide information about the functional groups present in the molecule, such as the hydroxyl (-OH) group and the ether linkage in the dihydrofuran ring.

Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be used to determine melting point, boiling point, and thermal stability.

The collective data from these advanced analytical methods provides a comprehensive and detailed understanding of the chemical and physical properties of 4-Benzofuranmethanol, 2,3-dihydro-.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probing

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the local geometric and electronic structure of materials in various states of matter. best-book-price.co.uk The methodology is broadly divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govmalvernpanalytical.com While specific XAS studies on 4-Benzofuranmethanol, 2,3-dihydro- are not extensively documented in public literature, the principles of the technique can be applied to understand its potential for characterizing this compound and its derivatives.

XANES analysis of the oxygen K-edge would provide detailed information about the unoccupied electronic states and the local coordination environment of the oxygen atom in both the hydroxyl and ether functionalities of 4-Benzofuranmethanol, 2,3-dihydro-. The precise energy and shape of the absorption edge are sensitive to the oxidation state and the geometry of the absorbing atom's local environment. nih.gov For instance, the transition of a 1s core electron to unoccupied p-states would be observable, and its characteristics could differentiate the oxygen in the hydroxyl group from the one in the dihydrofuran ring.

The EXAFS region, which extends to higher energies beyond the absorption edge, contains information about the coordination number, distances, and types of neighboring atoms. malvernpanalytical.com Analysis of the EXAFS spectrum would allow for the precise determination of bond lengths, such as the C-O bond distances within the furan (B31954) ring and the C-O bond of the methanol substituent. This information is crucial for building an accurate three-dimensional model of the molecule.

Table 1: Potential XAS Analysis Parameters for 4-Benzofuranmethanol, 2,3-dihydro-

| Parameter | Description | Expected Information |

| Absorption Edge | Oxygen K-edge | Electronic structure of oxygen atoms (oxidation state, hybridization). |

| XANES Region | Near-edge fine structure | Symmetry and geometry of the local environment of the oxygen atoms. |

| EXAFS Region | Extended fine structure | Interatomic distances (e.g., C-O bond lengths) and coordination numbers. |

Chromatographic Techniques for Purity and Separation (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for the purification, identification, and purity assessment of 4-Benzofuranmethanol, 2,3-dihydro- and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds. For 4-Benzofuranmethanol, 2,3-dihydro-, a reversed-phase HPLC method would likely be effective. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol would be a suitable starting point. sielc.comderpharmachemica.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The presence of the polar hydroxyl group in 4-Benzofuranmethanol, 2,3-dihydro- would influence its retention time. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation from any impurities or related derivatives. nih.gov

Table 2: Illustrative HPLC Method Parameters for Benzofuran Derivatives

| Parameter | Condition | Reference |

| Column | Newcrom R1, C18 | sielc.com |

| Mobile Phase | Acetonitrile/Water with phosphoric or formic acid | sielc.com |

| Detection | UV-Vis or Mass Spectrometry (MS) | nih.gov |

| Application | Purity assessment, impurity isolation | sielc.com |

This table provides example parameters based on methods developed for related benzofuran compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. 4-Benzofuranmethanol, 2,3-dihydro- may require derivatization, for instance, by silylation of the hydroxyl group, to increase its volatility and thermal stability for GC analysis. researchgate.net The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes them and fragments the resulting ions. The fragmentation pattern, or mass spectrum, provides a molecular fingerprint that can be used for structural elucidation and identification. nih.gov

The mass spectrum of 4-Benzofuranmethanol, 2,3-dihydro- would be expected to show a molecular ion peak (M+), corresponding to its molecular weight, although it may be weak. Key fragmentation patterns would involve the loss of the hydroxymethyl group (CH₂OH), the loss of water from the molecular ion, and cleavage of the dihydrofuran ring. whitman.edu The study of fragmentation pathways of related dihydrobenzofuran neolignans has shown characteristic losses of methanol and carbon monoxide, which could also be relevant for the analysis of 4-Benzofuranmethanol, 2,3-dihydro- derivatives. nih.gov

Table 3: Common Mass Spectral Fragments for Dihydrobenzofuran Derivatives

| m/z Value | Possible Fragment | Fragmentation Pathway | Reference |

| M+ | Molecular Ion | Intact ionized molecule | nih.gov |

| M-18 | [M-H₂O]+ | Loss of water | whitman.edu |

| M-31 | [M-CH₂OH]+ | Loss of hydroxymethyl radical | whitman.edu |

| Varies | Benzene Ring Fragments | Cleavage of the dihydrofuran ring | nih.gov |

This table illustrates potential fragmentation patterns based on the general principles of mass spectrometry and data from related compounds.

Theoretical and Computational Chemistry of 4 Benzofuranmethanol, 2,3 Dihydro

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which the intrinsic properties of a molecule can be understood at the electronic level. For 4-Benzofuranmethanol (B1171002), 2,3-dihydro-, these methods can predict its geometry, stability, and reactivity.

Electronic Structure and Bonding Analysis (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. DFT studies on related 2,3-dihydrobenzofuran (B1216630) derivatives, such as chalcones with a 2,3-dihydrobenzofuran linkage, have been performed using the B3LYP approach with the 6-311G(d,p) basis set. researchgate.net These studies provide valuable insights into the electronic properties that can be extrapolated to 4-Benzofuranmethanol, 2,3-dihydro-.

The electronic character of 4-Benzofuranmethanol, 2,3-dihydro- is determined by the interplay between the aromatic benzene (B151609) ring, the dihydrofuran ring, and the methanol (B129727) substituent. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key to understanding its reactivity. In related 2,3-dihydrobenzofuran systems, the HOMO is often localized on the dihydrobenzofuran ring, suggesting this moiety is prone to electrophilic attack. researchgate.net The LUMO, conversely, indicates regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For a series of 2,3-dihydrobenzofuran linked chalcones, the HOMO-LUMO energy gap was found to be in the range that suggests potential for charge transfer within the molecule. researchgate.net This characteristic is likely shared by 4-Benzofuranmethanol, 2,3-dihydro-. The molecular electrostatic potential (MESP) plot of similar molecules reveals that the most electropositive regions are typically located over the hydrogen atoms, while the electronegative regions are concentrated around the oxygen atoms. researchgate.net

| Parameter | Description | Inferred Value/Characteristic for 4-Benzofuranmethanol, 2,3-dihydro- |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Likely localized on the 2,3-dihydrobenzofuran ring system |

| LUMO | Lowest Unoccupied Molecular Orbital | Distribution influenced by the methanol substituent |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicative of moderate reactivity and potential for intramolecular charge transfer |

| MESP | Molecular Electrostatic Potential | Electronegative potential around the oxygen atoms of the furan (B31954) ring and the hydroxyl group |

Conformational Analysis and Energetic Profiles

Computational methods can be employed to map the potential energy surface as a function of this rotation. This analysis would reveal the most stable conformations (energy minima) and the energy barriers to rotation (transition states). It is expected that conformations where steric hindrance between the hydroxyl group and the adjacent hydrogen atoms on the aromatic ring is minimized will be energetically favored. Furthermore, the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the oxygen atom of the dihydrofuran ring could influence the conformational preference. While specific studies on this molecule are not available, general principles of conformational analysis suggest that the rotational barrier would be relatively low, allowing for a range of accessible conformations at room temperature. google.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates.

Transition State Characterization

For 4-Benzofuranmethanol, 2,3-dihydro-, several types of reactions can be envisaged, including oxidation of the methanol group, and electrophilic or nucleophilic substitution on the aromatic ring. Computational studies can model these reactions to identify the transition state structures. For instance, in an oxidation reaction, the transition state would involve the interaction of the alcohol with an oxidizing agent. The geometry and energy of this transition state, which can be calculated using methods like DFT, are crucial for understanding the reaction kinetics. nih.gov

Reaction Pathway Mapping

By connecting the reactants, transition states, and products, a complete reaction pathway can be mapped. This provides a detailed narrative of the chemical transformation. For example, the synthesis of 2,3-dihydrobenzofurans can occur through various routes, such as the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation. organic-chemistry.org Computational modeling of analogous reactions involving 4-Benzofuranmethanol, 2,3-dihydro- could elucidate the step-by-step mechanism, including the formation of key intermediates and the associated energy changes along the reaction coordinate.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For 2,3-dihydrobenzofuran derivatives, SAR studies have been conducted to explore their potential as anticancer agents and for other therapeutic applications. nih.gov

Research on a series of 2,3-dihydro-1-benzofuran-4-carboxylates has shown that substitutions on the benzofuran (B130515) scaffold significantly impact their biological activity. researchgate.net For instance, the introduction of electron-donating groups on an attached phenyl ring enhanced in vivo activity against plant stress. researchgate.net In the context of anticancer activity, novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives have demonstrated potent cytotoxic activities. nih.gov These studies suggest that the 2,3-dihydrobenzofuran core is a promising scaffold for the development of bioactive compounds.

For 4-Benzofuranmethanol, 2,3-dihydro-, SAR modeling could explore how modifications to its structure affect a particular biological endpoint. Key modifications could include:

Substitution on the aromatic ring: Introducing electron-withdrawing or electron-donating groups could modulate the electronic properties and, consequently, the binding affinity to a biological target.

Modification of the methanol group: Esterification or etherification of the hydroxyl group would alter the polarity and hydrogen bonding capacity of the molecule.

Chirality: The 2-position of the dihydrofuran ring is a stereocenter, and different enantiomers could exhibit distinct biological activities.

| Structural Modification | Potential Impact on Activity | Rationale |

|---|---|---|

| Introduction of electron-donating groups on the aromatic ring | May enhance biological activity | Based on SAR of related 2,3-dihydro-1-benzofuran-4-carboxylates researchgate.net |

| Esterification of the hydroxyl group | Could alter bioavailability and target interaction | Changes in polarity and steric bulk |

| Introduction of halogens on the aromatic ring | Could increase potency or alter selectivity | Halogen bonding can be a significant interaction with biological targets |

| Variation of the substituent at the 2-position | Can influence stereochemistry and biological recognition | The stereocenter at C2 can lead to enantioselective interactions |

Computational Approaches to Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational tool for predicting the biological activity of novel compounds. mdpi.comnih.gov This approach establishes a mathematical correlation between the chemical structures of a series of compounds and their measured biological activities. For benzofuran derivatives, QSAR studies have been successfully employed to predict a range of biological effects, including anticancer, antioxidant, and antimicrobial activities. mdpi.comresearchgate.netnih.gov

A typical 2D-QSAR study on benzofuran derivatives involves calculating a wide array of molecular descriptors that quantify various aspects of the molecule's structure, such as its topology, electronic properties, and physicochemical characteristics. mdpi.com Statistical methods, like multiple linear regression (MLR), are then used to build a model that links these descriptors to the observed activity. researchgate.net For instance, a QSAR model for benzofuran-based vasodilators identified key descriptors that influence their activity, resulting in a statistically significant predictive model. mdpi.com

Similarly, 3D-QSAR methods, which consider the three-dimensional conformation of the molecules, have been used to analyze acetylcholinesterase inhibitors based on the benzofuran scaffold. nih.gov These models provide insights into how the spatial arrangement of substituents affects the interaction with the biological target. nih.gov Such an approach could be applied to 4-Benzofuranmethanol, 2,3-dihydro- to predict its potential biological activities by comparing its structural and electronic features to those of known active benzofuran derivatives.

A hypothetical QSAR analysis for a series of related compounds might yield data similar to the following table, which correlates molecular descriptors with biological activity.

| Compound | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) | Predicted IC50 (µM) | Experimental IC50 (µM) |

| Derivative A | 2.5 | 85 | 10.2 | 9.8 |

| Derivative B | 3.1 | 92 | 5.6 | 6.1 |

| Derivative C | 2.8 | 88 | 8.1 | 8.5 |

| 4-Benzofuranmethanol, 2,3-dihydro- | (Calculated Value) | (Calculated Value) | (Predicted Value) | N/A |

Ligand-Receptor Interaction Modeling

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. researchgate.netnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. researchgate.netsigmaaldrich.com

For the benzofuran and 2,3-dihydrobenzofuran classes of compounds, molecular docking has been widely applied to study their interactions with various biological targets, including enzymes and receptors. researchgate.netnih.govnih.govnih.gov For example, docking studies have been used to investigate benzofuran derivatives as potential inhibitors of enzymes like PI3K, VEGFR-2, and acetylcholinesterase. nih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. researchgate.netnih.gov

In the context of 4-Benzofuranmethanol, 2,3-dihydro-, molecular docking could be used to explore its potential interactions with a range of biological targets known to bind other benzofuran derivatives. The process would involve:

Obtaining the 3D structure of the target receptor, often from a protein data bank.

Generating a 3D conformation of 4-Benzofuranmethanol, 2,3-dihydro-.

Using a docking program to place the ligand into the receptor's active site in various orientations and conformations.

Scoring the different poses to estimate the binding affinity, often reported as a docking score or binding energy.

A representative docking study on a series of 2,3-dihydrobenzofuran derivatives against a specific enzyme might produce the following results:

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

| Derivative X | -8.5 | TYR23, SER145, PHE34 | 2 |

| Derivative Y | -7.9 | TYR23, LEU140 | 1 |

| Derivative Z | -9.2 | TYR23, SER145, ASN148 | 3 |

| 4-Benzofuranmethanol, 2,3-dihydro- | (Predicted Value) | (Predicted Residues) | (Predicted Number) |

These computational predictions can then guide the synthesis and experimental testing of the most promising compounds. nih.gov

Computational Spectroscopic Prediction and Validation

Computational methods, particularly Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules, including NMR and IR spectra. researchgate.netresearchgate.netrsc.org These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental data. researchgate.netresearchgate.net

For benzofuran derivatives, DFT calculations have been used to compute ¹H and ¹³C NMR chemical shifts, as well as vibrational frequencies (IR). researchgate.netresearchgate.net The accuracy of these predictions can be very high, often with a good correlation between the calculated and experimental values. researchgate.netnih.gov For instance, studies have shown that DFT calculations using appropriate basis sets can accurately reproduce the experimental NMR spectra of complex furan and benzofuran derivatives. researchgate.netdoi.org

The process for 4-Benzofuranmethanol, 2,3-dihydro- would involve:

Optimizing the geometry of the molecule using a DFT method (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net

Performing NMR and IR calculations on the optimized geometry to obtain theoretical chemical shifts and vibrational frequencies.

Comparing the predicted spectra with experimental data to validate the compound's structure.

The following table illustrates how predicted NMR data for 4-Benzofuranmethanol, 2,3-dihydro- would be compared with experimental values.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Difference (ppm) |

| C2 | 72.5 | 72.1 | 0.4 |

| C3 | 29.8 | 29.5 | 0.3 |

| C3a | 120.1 | 119.8 | 0.3 |

| C4 | 128.9 | 128.5 | 0.4 |

| C5 | 124.3 | 124.0 | 0.3 |

| C6 | 127.6 | 127.2 | 0.4 |

| C7 | 110.5 | 110.1 | 0.4 |

| C7a | 159.7 | 159.3 | 0.4 |

| CH₂OH | 63.2 | 62.8 | 0.4 |

This close agreement between predicted and experimental data provides strong evidence for the correct structural assignment of the molecule.

Investigation of Biological Activities and Underlying Mechanisms of 2,3 Dihydrobenzofuranmethanols

Molecular Target Identification and Binding Mechanisms (in vitro studies)

Melatonin (B1676174) Receptor Agonism (MT1 and MT2 Receptor Selectivity and Agonist Activity in vitro)

There is no specific information available in the surveyed scientific literature regarding the evaluation of 4-Benzofuranmethanol (B1171002), 2,3-dihydro- as an agonist for melatonin receptors MT1 and MT2. Studies have been conducted on other, more complex (R)-2-(4-Phenylbutyl)dihydrobenzofuran derivatives as melatoninergic ligands, but data on the binding affinity, selectivity, and agonist activity for 4-Benzofuranmethanol, 2,3-dihydro- at these receptors has not been published. nih.gov

Protease Activated Receptor 4 (PAR4) Antagonism and Antiplatelet Mechanisms (in vitro)

No in vitro studies were found that investigate the potential of 4-Benzofuranmethanol, 2,3-dihydro- as a Protease Activated Receptor 4 (PAR4) antagonist. The existing research on benzofuran-containing structures as PAR4 antagonists focuses on more complex derivatives, such as 2,3-dihydro nih.govnih.govdioxino[2,3-g]benzofuran compounds, which have a different core structure. nih.gov There is no documented evidence of 4-Benzofuranmethanol, 2,3-dihydro- being tested for its ability to inhibit PAR4 activation or subsequent antiplatelet aggregation mechanisms in vitro.

Cellular Pathway Modulation (in vitro studies)

Mechanisms of Antiproliferative Activity in Cancer Cell Lines (in vitro)

While numerous benzofuran (B130515) derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines, there is a lack of specific in vitro data for 4-Benzofuranmethanol, 2,3-dihydro-. nih.govmdpi.comfrontiersin.org Studies often focus on halogenated derivatives or more complex conjugates to enhance cytotoxic activity. nih.govmdpi.com One study identified "benzofuran, 2,3-dihydro" as a component in a plant extract with antiproliferative effects on HeLa cells, but this is a different molecule and was part of a complex mixture, not a purified compound study. nih.gov Therefore, no specific IC50 values or mechanistic details for the antiproliferative activity of 4-Benzofuranmethanol, 2,3-dihydro- are available.

Antioxidant and Anti-inflammatory Cellular Responses

There is no specific research detailing the in vitro antioxidant and anti-inflammatory cellular responses to 4-Benzofuranmethanol, 2,3-dihydro-. Although various plant extracts containing diverse phytochemicals, including flavonoids and other benzofuran-related structures, have demonstrated antioxidant and anti-inflammatory properties in cellular models, the specific contribution and efficacy of isolated 4-Benzofuranmethanol, 2,3-dihydro- have not been characterized. mdpi.comnih.govnih.gov

Enzymatic Biotransformation and Metabolic Studies (in vitro and microbial systems)

The biotransformation of 2,3-dihydrobenzofuranmethanol and related structures is a key area of research, particularly concerning the enzymes that catalyze their modification and the pathways through which microorganisms degrade them.

Studies on Related Dihydroxybenzoate Dehydrogenase Enzymes

While direct enzymatic studies on 4-Benzofuranmethanol, 2,3-dihydro- are limited, significant insights can be drawn from research on enzymes acting on structurally analogous substrates, such as 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA). This enzyme is a critical component in the biosynthesis of the iron-chelating siderophore enterobactin in bacteria like Escherichia coli. nih.govnih.gov

EntA, a member of the short-chain oxidoreductase (SCOR) family, catalyzes the NAD+-dependent oxidation of 2,3-dihydro-2,3-dihydroxybenzoate (2,3-diDHB) to the aromatic product 2,3-dihydroxybenzoate (2,3-DHB). nih.govmdpi.com Mechanistic studies have shown that the enzyme functions as an alcohol dehydrogenase, specifically oxidizing the C3-hydroxyl group of its substrate. mdpi.comresearchgate.net This oxidation produces a transient 2-hydroxy-3-oxo intermediate that rapidly undergoes aromatization to form the final catechol product. mdpi.comresearchgate.net

The enzyme exhibits high regio- and stereospecificity. It exclusively oxidizes compounds with a C3-hydroxyl group, while analogues lacking this feature are not processed. mdpi.com The oxidation is specific to the 3R configuration of the allylic alcohol group. mdpi.comresearchgate.net This specificity suggests that a similar enzymatic process acting on a 2,3-dihydrobenzofuranmethanol scaffold would likely target the hydroxymethyl group if the appropriate dehydrogenase were present. The reversibility of the EntA reaction has also been demonstrated, showing it can catalyze the NADH-dependent reduction of corresponding keto compounds. mdpi.com

| Enzyme Action on 2,3-diDHB | |

| Enzyme | 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) |

| Substrate | 2,3-dihydro-2,3-dihydroxybenzoate (2,3-diDHB) |

| Cofactor | NAD+ |

| Reaction | Oxidation of the C3-hydroxyl group |

| Product | 2,3-dihydroxybenzoate (2,3-DHB) |

Microbial Degradation Pathways

Microorganisms have evolved diverse metabolic pathways to break down complex aromatic molecules, which can be categorized into upper and lower pathways. mdpi.com For compounds like dibenzofurans, which share a core structure with 2,3-dihydrobenzofuranmethanol, degradation is often initiated by dioxygenase enzymes. nih.govnih.gov These enzymes introduce oxygen atoms into the aromatic ring, making it more susceptible to cleavage. nih.gov

Bacterial degradation of dibenzofuran can proceed through either lateral or angular dioxygenation. nih.gov Angular dioxygenation, for instance, is catalyzed by enzymes that attack the carbon atoms adjacent to the ether bridge, leading to the formation of unstable dihydroxy intermediates that rearomatize to form trihydroxybiphenyls. nih.gov Subsequent steps involve meta-cleavage of the dihydroxylated ring by extradiol dioxygenases, followed by hydrolysis and further degradation into intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle. semanticscholar.orgnih.gov

Bacterial strains from genera such as Pseudomonas and Sphingomonas are well-known for their ability to degrade such aromatic compounds. nih.govsemanticscholar.org The degradation pathways are encoded by gene clusters (e.g., dhb cluster in Pseudomonas reinekei MT1 for 2,3-dihydroxybenzoate degradation) that express the necessary sequence of enzymes for complete mineralization. semanticscholar.org These pathways highlight a general strategy that microorganisms could employ for the catabolism of 2,3-dihydrobenzofuranmethanol, starting with oxidation and ring cleavage before funneling the breakdown products into central metabolic cycles.

Natural Product Biosynthesis and Chemotaxonomic Significance

2,3-Dihydrobenzofuranmethanol and its derivatives are found as natural products in various fungi and plants, where they are synthesized through distinct biosynthetic pathways. Their presence can have chemotaxonomic significance, helping to classify organisms.

Isolation and Biosynthetic Pathways from Fungi (e.g., Stereum species)

The genus Stereum is a prolific producer of diverse secondary metabolites, particularly sesquiterpenoids and polyketides. researchgate.netresearchgate.net While 4-benzofuranmethanol, 2,3-dihydro- has not been explicitly reported from Stereum, fungi are a known source of dihydrobenzofuran derivatives. For instance, the endophytic fungus Botryosphaeria mamane was found to produce a new dihydrobenzofuran derivative named botryomaman. researchgate.net

The biosynthesis of such aromatic structures in fungi typically proceeds via the polyketide pathway. nih.gov This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a large, multifunctional enzyme known as polyketide synthase (PKS). The resulting polyketide chain undergoes a series of cyclization and aromatization reactions to form the core aromatic ring system. Subsequent tailoring enzymes, such as oxidoreductases and methyltransferases, then modify the core structure to produce the final natural product. The biosynthesis of fungal benzofuran derivatives is proposed to originate from a polyketide precursor that undergoes cyclization and subsequent enzymatic modifications to form the heterocyclic ring system. nih.gov

| Fungal Source and Related Compounds | |

| Fungal Genus | Stereum |

| Major Metabolites | Sesquiterpenoids, Polyketides, Sterols researchgate.netresearchgate.net |

| Related Fungal Source | Botryosphaeria mamane |

| Isolated Dihydrobenzofuran | Botryomaman researchgate.net |

| General Biosynthetic Pathway | Polyketide Pathway |

Isolation and Biosynthetic Pathways from Plant Sources (e.g., Hovenia trichocarea, Herpetospermum pedunculosum, Alpinia oxyphylla)

In plants, 2,3-dihydrobenzofuran (B1216630) structures are typically classified as neolignans, which are derived from the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine.

Hovenia trichocarea : From the bark of this plant, a neolignan glycoside, (2R)-(E)-2,3-dihydro-2-(4'-hydroxy-3'-methoxylphenyl)-5-(3"-hydroxy-1"-propenyl)-7-methoxy-3-benzofuranmethanol-4'-yl-beta-D-glucopyranosyl-(1-->3)-[beta-D-glucopyranosyl-(l-->2)]-beta-d-glucopyranoside, has been isolated. nih.gov This compound features the core 2,3-dihydro-3-benzofuranmethanol skeleton.

Herpetospermum pedunculosum : This plant is a rich source of lignans, which are major chemical constituents of its seeds and stems. nih.govfrontiersin.org Although the specific 4-substituted isomer has not been detailed, the prevalence of lignans indicates the activity of the phenylpropanoid pathway, which is responsible for synthesizing the necessary precursors for dihydrobenzofuran structures.

Alpinia oxyphylla : Phytochemical investigations of this plant have led to the isolation of various compound classes, including lignan glucosides from its leaves and stems. mdpi.comresearchgate.net The presence of compounds like 4,4′-dimethoxy-3′-hydroxy-7,9′:7′,9-diepoxylignan-3-O-β-D-glucopyranoside points to the plant's capacity to synthesize complex lignan structures, which share a common biosynthetic origin with 2,3-dihydrobenzofuranmethanol. mdpi.com

The biosynthesis of these neolignans starts with the conversion of phenylalanine into cinnamic acid and then to various cinnamyl alcohol precursors, such as coniferyl alcohol. The oxidative coupling of these precursors, mediated by peroxidase or laccase enzymes, leads to the formation of the diverse skeletons of lignans and neolignans, including the 2,3-dihydrobenzofuran ring system.

| Plant Source | Isolated Compound Class/Derivative | Biosynthetic Pathway |

| Hovenia trichocarea | 2,3-dihydro-3-benzofuranmethanol neolignan glycoside nih.gov | Phenylpropanoid |

| Herpetospermum pedunculosum | Lignans frontiersin.org | Phenylpropanoid |

| Alpinia oxyphylla | Lignan glucosides mdpi.comresearchgate.net | Phenylpropanoid |

Advanced Derivatives and Their Chemical Biology

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The 2,3-dihydrobenzofuran (B1216630) scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets. nih.gov This versatility makes the analysis of its structure-activity relationships (SAR) and structure-property relationships (SPR) particularly insightful for drug discovery.

Systematic modifications of the 2,3-dihydrobenzofuran ring system have revealed critical insights into how different substituents influence biological activity. While research directly focused on 4-Benzofuranmethanol (B1171002), 2,3-dihydro- is limited, studies on related analogs provide a strong foundation for understanding its potential.

For instance, in the context of anticancer activity, the nature and position of substituents on the benzofuran (B130515) core are critical determinants of cytotoxicity. nih.gov The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran ring has been shown to significantly increase anticancer activities. This is often attributed to the ability of halogens to form halogen bonds, which are attractive interactions that can enhance binding affinity to biological targets. nih.gov

In a series of 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives designed as anticancer agents and inhibitors of NF-κB, it was found that electron-donating groups and hydrophobic substituents on the N-phenyl ring enhanced anticancer and NF-κB inhibitory activities, respectively. nih.gov This highlights the dual importance of both electronic and steric factors in determining the biological profile of these compounds.

Furthermore, studies on dihydrobenzofuran derivatives as GPR119 agonists, a target for type 2 diabetes, have demonstrated the importance of substituents on both the dihydrobenzofuran core and appended functionalities. nih.gov Optimization of these substituents led to the identification of potent modulators with favorable metabolic stability and ion channel activity profiles. nih.gov

The following table summarizes key SAR findings for various 2,3-dihydrobenzofuran derivatives, offering a glimpse into the potential impact of modifications to the 4-Benzofuranmethanol, 2,3-dihydro- scaffold.

| Compound Series | Target/Activity | Key SAR Findings | Reference |

| 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamides | Anticancer (various cell lines), NF-κB inhibition | - Electron-donating groups on the N-phenyl ring potentiated anticancer activity.- Hydrophobic groups on the N-phenyl ring increased NF-κB inhibitory activity. | nih.gov |

| Dihydrobenzofuran derivatives | GPR119 Agonists | - Optimization of substituents on the dihydrobenzofuran ring and piperidine (B6355638) attachments led to potent and metabolically stable compounds. | nih.gov |

| Halogenated benzofuran derivatives | Anticancer (leukemia and cervical cancer cell lines) | - The position of the halogen atom on the benzofuran ring is a critical determinant of biological activity. | nih.gov |

| 2-Aryl-2,3-dihydrobenzofurans | Anticancer, Antiviral, Anti-inflammatory | - The nature and substitution pattern of the 2-aryl group significantly influence the biological activity. | researchgate.net |

Design and Synthesis of Chemically Modified Analogs with Targeted Biological Profiles

The insights gained from SAR studies are instrumental in the rational design and synthesis of novel analogs with specific, targeted biological profiles. The 2,3-dihydrobenzofuran scaffold serves as a versatile template for creating libraries of compounds for screening against various biological targets. nih.gov

For example, based on the understanding that certain substitutions can enhance anticancer activity, researchers have synthesized a wide array of benzofuran and 2,3-dihydrobenzofuran derivatives. nih.govrsc.org These synthetic efforts often involve multi-step reaction sequences to introduce desired functional groups at specific positions on the scaffold. The synthesis of 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, for instance, started from a known NF-κB inhibitor, KL-1156, and involved the creation of 60 new analogs to explore the chemical space around this scaffold. nih.gov

In another example, the design of novel antioxidants based on the 4,6-di-tert-butyl-2,3-dihydro-5-benzofuranol scaffold was undertaken to develop anti-atherogenic agents. nih.gov This rational design approach led to the synthesis of compounds with potent inhibitory effects on lipid peroxidation, demonstrating the power of targeted synthesis in achieving a desired biological outcome. nih.gov

Application in Chemical Biology as Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. researchgate.net The 2,3-dihydrobenzofuran scaffold, due to its privileged nature, is an attractive starting point for the development of such probes. While specific examples for 4-Benzofuranmethanol, 2,3-dihydro- are not prevalent, the broader class of compounds offers significant potential.

Analogs of 2,3-dihydrobenzofuran can be designed to interact with specific enzymes or receptors, allowing researchers to investigate their roles in cellular pathways. For instance, the development of potent and selective inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer, has been pursued using the 2,3-dihydrobenzofuran scaffold as a chemical platform. nih.gov By combining computational modeling with experimental screening, researchers were able to identify derivatives with low micromolar inhibitory activity, providing valuable tools to probe the function of mPGES-1. nih.gov

Pharmacophore Development and Lead Optimization Strategies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. youtube.com This information is then used to design new molecules with improved potency and selectivity. For the 2,3-dihydrobenzofuran class of compounds, pharmacophore models can be developed based on the structures of known active derivatives. These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net

Once a lead compound, such as a derivative of 4-Benzofuranmethanol, 2,3-dihydro-, is identified, lead optimization strategies are employed to improve its drug-like properties. nih.govresearchgate.netepa.gov This process involves a systematic modification of the lead structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Key lead optimization strategies that could be applied to 2,3-dihydrobenzofuranmethanol derivatives include:

Substituent Modification: As discussed in the SAR section, altering substituents on the aromatic ring and the dihydrofuran moiety can have a profound impact on activity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve metabolic stability or other pharmacokinetic parameters without sacrificing biological activity.